molecular formula C4H5ClN4 B3174275 3-Chloro-5-hydrazinylpyridazine CAS No. 952603-84-8

3-Chloro-5-hydrazinylpyridazine

Cat. No.: B3174275
CAS No.: 952603-84-8
M. Wt: 144.56 g/mol
InChI Key: YVKNNAAXBXSJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-hydrazinylpyridazine is a chemical compound with the molecular formula C4H5ClN4 and a molecular weight of 144.56 g/mol It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloropyridazine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for 3-Chloro-5-hydrazinylpyridazine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-hydrazinylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-hydrazinylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-hydrazinylpyridazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound’s ability to undergo various chemical transformations allows it to be modified for specific targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-hydrazinopyridazine: Similar in structure but with the hydrazine group at a different position.

    3-Chloro-5-aminopyridazine: Contains an amino group instead of a hydrazine group.

    3-Chloro-5-nitropyridazine: Contains a nitro group instead of a hydrazine group.

Uniqueness

3-Chloro-5-hydrazinylpyridazine is unique due to the presence of both a chlorine atom and a hydrazine group on the pyridazine ring. This combination of functional groups allows for a wide range of chemical reactions and modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(6-chloropyridazin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-4-1-3(8-6)2-7-9-4/h1-2H,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKNNAAXBXSJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-hydrazinylpyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-hydrazinylpyridazine
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-hydrazinylpyridazine
Reactant of Route 4
3-Chloro-5-hydrazinylpyridazine
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-hydrazinylpyridazine
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-hydrazinylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.